molecular formula C29H35N3O5 B11626036 4-[4-(Allyloxy)-3-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one CAS No. 617696-11-4

4-[4-(Allyloxy)-3-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11626036
CAS No.: 617696-11-4
M. Wt: 505.6 g/mol
InChI Key: RNEVCAYUKZNTCM-RFBIWTDZSA-N
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Description

4-[4-(Allyloxy)-3-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C27H33N3O4 This compound is known for its unique structural features, which include an allyloxy group, a dimethylamino group, and a morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Allyloxy)-3-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:

    Formation of the Allyloxy Intermediate: The allyloxy group is introduced to the benzoyl ring through an allylation reaction using allyl bromide and a suitable base.

    Introduction of the Dimethylamino Group: The dimethylamino group is incorporated via a nucleophilic substitution reaction using dimethylamine.

    Formation of the Pyrrol-2-one Ring: The pyrrol-2-one ring is formed through a cyclization reaction involving the appropriate precursors.

    Attachment of the Morpholinyl Group: The morpholinyl group is introduced through a nucleophilic substitution reaction using morpholine.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Allyloxy)-3-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[4-(Allyloxy)-3-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Allyloxy)-3-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Allyloxy)-3-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features differentiate it from other similar compounds, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

617696-11-4

Molecular Formula

C29H35N3O5

Molecular Weight

505.6 g/mol

IUPAC Name

(4Z)-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H35N3O5/c1-5-16-37-24-11-8-22(19-20(24)2)27(33)25-26(21-6-9-23(10-7-21)30(3)4)32(29(35)28(25)34)13-12-31-14-17-36-18-15-31/h5-11,19,26,33H,1,12-18H2,2-4H3/b27-25-

InChI Key

RNEVCAYUKZNTCM-RFBIWTDZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)N(C)C)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)N(C)C)O)OCC=C

Origin of Product

United States

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